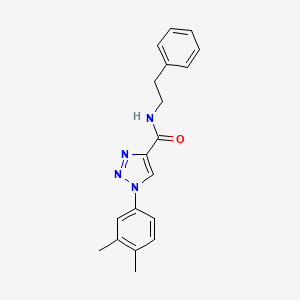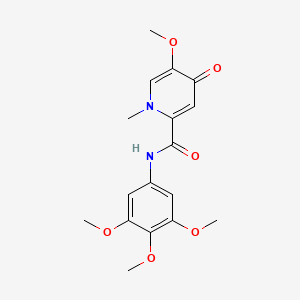![molecular formula C19H23N7O2S B6575346 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1040654-21-4](/img/structure/B6575346.png)
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is an intriguing chemical compound known for its complex structure and diverse applications in scientific research. This compound is of particular interest due to its potential bioactivity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Reagents: : The synthesis typically begins with commercially available starting materials such as 4-methoxybenzyl chloride, thiophen-2-ylmethanamine, and piperazine-1-carboxylic acid.
Reaction Steps
The initial step involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole.
This intermediate then undergoes a condensation reaction with piperazine-1-carboxylic acid under appropriate conditions to yield the final product.
Conditions
Typical reaction conditions involve the use of solvents like dichloromethane, with catalysts such as palladium or copper, and careful control of temperature and pH.
Industrial Production Methods: For large-scale production, the synthesis can be scaled up using continuous flow chemistry techniques. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can reduce the nitro groups or other functional groups present in the molecule.
Substitution: : The molecule can participate in substitution reactions, especially on the tetrazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, water.
Major Products: The major products of these reactions typically include oxidized tetrazole derivatives, reduced piperazine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules and in the study of heterocyclic chemistry.
Biology: : Investigated for its bioactive properties, including potential as an antimicrobial or anticancer agent.
Medicine: : Explored for therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in material science for the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : The compound can influence pathways related to cell signaling, enzyme inhibition, or receptor binding, leading to its observed bioactivities.
Comparison with Similar Compounds
When compared with similar compounds, this molecule exhibits unique properties due to its distinct functional groups and structural complexity. Similar compounds include:
4-methoxyphenyl derivatives
Tetrazole-containing compounds
Piperazine-based carboxamides
These comparisons highlight the unique characteristics of 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide, such as its specific bioactivity and chemical reactivity.
There's the rundown. Anything you'd like me to expand on?
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2S/c1-28-16-6-4-15(5-7-16)26-18(21-22-23-26)14-24-8-10-25(11-9-24)19(27)20-13-17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIKTKAJLQULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575265.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6575267.png)

![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6575288.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6575293.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)
![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)

![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)
